molecular formula C15H9N7O7S2 B3832628 4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide

4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide

Cat. No.: B3832628
M. Wt: 463.4 g/mol
InChI Key: DWCZGRFWEDLSEB-UHFFFAOYSA-N
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Description

4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxadiazole ring, a thiazole ring, and a sulfonamide group, making it a versatile molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole and thiazole intermediates. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the benzoxadiazole ring can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the benzoxadiazole or thiazole rings.

Scientific Research Applications

4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific chemical species.

    Biology: Employed in the study of enzyme activities and as a marker in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro groups in the benzoxadiazole ring are particularly important for its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dinitro-2,1,3-benzoxadiazol-4-amine 3-oxide
  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose
  • 1-ACYL-2-[12-[(7-NITRO-2-1,3-BENZOXADIAZOL-4-YL)AMINO]DODECANOYL]-SN-GLYCERO-3-PHOSPHOETHANOLAMINE

Uniqueness

4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N7O7S2/c23-21(24)10-7-11(22(25)26)13-14(19-29-18-13)12(10)17-8-1-3-9(4-2-8)31(27,28)20-15-16-5-6-30-15/h1-7,17H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCZGRFWEDLSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N7O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide
Reactant of Route 5
4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide

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